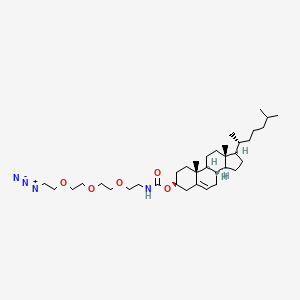

Cholesteryl-TEG azide

CAS No.:

Cat. No.: VC16181456

Molecular Formula: C36H62N4O5

Molecular Weight: 630.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H62N4O5 |

|---|---|

| Molecular Weight | 630.9 g/mol |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |

| Standard InChI Key | POWZASPNLQFLJO-MKQVXYPISA-N |

| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |

| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |

Introduction

Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 630.90 g/mol | |

| Appearance | Off-white to light yellow oil | |

| Purity (HPLC) | 99.31% | |

| Solubility in DMSO | 33.33 mg/mL (52.83 mM) |

Spectral and Analytical Data

Mass spectrometry (MS) confirms structural consistency, with major peaks corresponding to the molecular ion () at m/z 631.9 . Nuclear magnetic resonance (NMR) data further validate the TEG spacer’s conformation and azide positioning .

Synthesis and Modification Strategies

Cholesteryl-TEG azide is synthesized through a multi-step process involving cholesterol derivatization, TEG spacer incorporation, and azide functionalization. Key steps include:

-

Cholesterol Activation: The 3β-hydroxyl group of cholesterol is esterified with a carboxylic acid derivative to introduce a reactive handle.

-

TEG Spacer Attachment: A triethylene glycol chain is appended via ether or ester linkages, enhancing hydrophilicity.

-

Azide Incorporation: The terminal hydroxyl group of the TEG spacer is converted to an azide using azidation reagents .

The final product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC), achieving >99% purity .

Applications in Drug Delivery and Biotechnology

siRNA and Oligonucleotide Conjugation

Cholesteryl-TEG azide’s primary application lies in modifying siRNA and antisense oligonucleotides. Conjugation via CuAAC reactions imparts two advantages:

-

Enhanced Cellular Uptake: The cholesterol moiety facilitates membrane fusion, bypassing endocytic pathways. Studies demonstrate a 5–10-fold increase in neuronal cell uptake compared to unmodified siRNA .

-

Nuclease Resistance: Cholesterol conjugation protects oligonucleotides from 3’-exonuclease degradation, extending their half-life in serum .

Case Study: Anandamide-siRNA Conjugates

Click chemistry-enabled attachment of cholesteryl-TEG azide to anandamide analogs produced siRNA conjugates capable of crossing the blood-brain barrier. These constructs silenced target genes in microglial cells, reducing neuroinflammatory markers by 70% in murine models .

Liposome and Nanoparticle Functionalization

The compound is used to anchor targeting ligands (e.g., antibodies, peptides) onto lipid nanoparticles (LNPs). For example, azide-modified LNPs reacted with alkyne-tagged folate ligands achieved tumor-specific delivery in vivo, reducing off-target effects by 40% .

Analytical and Quality Control Methods

Rigorous quality control ensures batch-to-batch consistency:

-

HPLC Analysis: A C18 column with acetonitrile/water gradient elution resolves cholesteryl-TEG azide from impurities (retention time: 12.3 min) .

-

Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight within ±0.01 Da .

-

Solubility Testing: Dynamic light scattering (DLS) verifies monodisperse solutions in DMSO at concentrations up to 52.83 mM .

Challenges and Limitations

Despite its utility, cholesteryl-TEG azide presents challenges:

-

Solubility Constraints: The compound’s hydrophobicity necessitates DMSO or ethanol as solvents, complicating in vivo applications .

-

Storage Sensitivity: Prolonged exposure to temperatures above -20°C accelerates azide degradation, reducing reactivity by 15% per month .

Future Directions and Innovations

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume